5-Bromo-4-methyl-1H-benzo[d]imidazole

Medicinal Chemistry Cross-Coupling Chemistry Benzimidazole Scaffold Diversification

5-Bromo-4-methyl-1H-benzo[d]imidazole (CAS 952511-48-7, MFCD18642426, C8H7BrN2, MW 211.06 g/mol) is a heterocyclic aromatic compound comprising a benzimidazole core bearing a bromine atom at the 5-position and a methyl group at the 4-position of the fused benzene ring. It is classified as a pharmaceutical intermediate and synthetic building block, primarily employed in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) for the construction of drug-like molecules.

Molecular Formula C8H7BrN2
Molecular Weight 211.06 g/mol
CAS No. 952511-48-7
Cat. No. B1373947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-4-methyl-1H-benzo[d]imidazole
CAS952511-48-7
Molecular FormulaC8H7BrN2
Molecular Weight211.06 g/mol
Structural Identifiers
SMILESCC1=C(C=CC2=C1N=CN2)Br
InChIInChI=1S/C8H7BrN2/c1-5-6(9)2-3-7-8(5)11-4-10-7/h2-4H,1H3,(H,10,11)
InChIKeyJNXOUOKRAGYUNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-4-methyl-1H-benzo[d]imidazole (CAS 952511-48-7): Procurement-Grade Benzimidazole Building Block with Defined C5-Br/C4-CH3 Regiochemistry


5-Bromo-4-methyl-1H-benzo[d]imidazole (CAS 952511-48-7, MFCD18642426, C8H7BrN2, MW 211.06 g/mol) is a heterocyclic aromatic compound comprising a benzimidazole core bearing a bromine atom at the 5-position and a methyl group at the 4-position of the fused benzene ring . It is classified as a pharmaceutical intermediate and synthetic building block, primarily employed in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) for the construction of drug-like molecules . The compound is documented as a key intermediate in patents covering PAK1 kinase inhibitors (WO2013/026914 A1) and opioid receptor modulators (US2010/0222345 A1) [1][2]. Commercially available purity grades range from 95% to ≥99.0% (HPLC), with the highest verified batch purity reported as 99.86% by HPLC with 1H NMR structure confirmation .

Why Regioisomeric Benzimidazole Building Blocks Cannot Replace 5-Bromo-4-methyl-1H-benzo[d]imidazole in Synthetic Sequences


Benzimidazole building blocks sharing the identical molecular formula C8H7BrN2 (MW 211.06) are commercially available in at least four distinct regioisomeric forms, yet their substitution patterns dictate fundamentally different reactivity in metal-catalyzed cross-coupling reactions and divergent physicochemical properties . The 4-methyl-5-bromo substitution pattern of the target compound places the bromine—the reactive handle for Suzuki, Buchwald-Hartwig, and related couplings—in a steric and electronic environment distinct from its 5-bromo-6-methyl, 5-bromo-2-methyl, and 4-bromo-6-methyl analogs [1]. The predicted pKa of 11.60 ± 0.30 for the target compound differs by approximately 0.95 log units from the 6-bromo-5-methyl regioisomer (pKa 12.65 ± 0.30) and by 1.10 log units from the 5-bromo-2-methyl analog (pKa 10.50 ± 0.10), directly affecting N-H acidity, salt formation propensity, and N-alkylation selectivity in downstream functionalization steps . Substituting one regioisomer for another without verifying regiochemical identity can lead to divergent reaction yields, altered pharmacokinetic profiles of final drug candidates, and irreproducible synthetic outcomes [1].

Quantitative Differentiation Evidence: 5-Bromo-4-methyl-1H-benzo[d]imidazole vs. Closest C8H7BrN2 Regioisomers


Regiochemical Differentiation: C5-Br/C4-CH3 Substitution Pattern Enables Unique Cross-Coupling Vector Relative to Three Closest Regioisomers

The target compound 5-bromo-4-methyl-1H-benzo[d]imidazole bears bromine at the C5 position and methyl at C4 of the benzimidazole benzene ring, a 1,2-adjacent substitution pattern that is not replicated by any of the three closest commercially available C8H7BrN2 regioisomers. Specifically, 6-bromo-5-methylbenzimidazole (CAS 116106-16-2) carries bromine at C6 and methyl at C5 (1,2-relationship but with reversed Br/CH3 adjacency relative to the imidazole N1-N2 axis), 5-bromo-2-methyl-1H-benzimidazole (CAS 1964-77-8) places the methyl on the imidazole C2 carbon rather than on the benzene ring, and 4-bromo-6-methyl-1H-benzimidazole (CAS 1126824-09-6) presents a 1,3-disubstituted benzene pattern . This regiochemical distinction is critical for structure-activity relationship (SAR) studies, as the spatial vector of the bromine leaving group dictates the orientation of aryl/heteroaryl substituents installed via palladium-catalyzed cross-coupling, directly impacting target binding geometry in downstream bioactive molecules [1]. No other C8H7BrN2 regioisomer provides an equivalent cross-coupling vector.

Medicinal Chemistry Cross-Coupling Chemistry Benzimidazole Scaffold Diversification

pKa Differentiation: 1.05–1.10 Log Unit Difference in N-H Acidity Governs N-Functionalization Selectivity vs. Two Key Regioisomers

The predicted pKa of 5-bromo-4-methyl-1H-benzo[d]imidazole is 11.60 ± 0.30 . In contrast, the 6-bromo-5-methyl regioisomer (CAS 116106-16-2) exhibits a pKa of 12.65 ± 0.30, approximately 1.05 log units higher (less acidic), while the 5-bromo-2-methyl analog (CAS 1964-77-8) shows a pKa of 10.50 ± 0.10, approximately 1.10 log units lower (more acidic) . A difference of ~1 log unit in pKa corresponds to a ~10-fold difference in the N-H deprotonation equilibrium constant. This directly impacts the pH-dependent selectivity of N-alkylation, acylation, and arylation reactions, where deprotonation of the imidazole N-H is the initiating step. Under identical basic conditions (e.g., K2CO3 in DMF), the fraction of deprotonated benzimidazole will differ substantially among regioisomers, potentially leading to divergent reaction rates, competing O- vs. N-alkylation pathways, and variable yields in library synthesis [1].

Physicochemical Profiling N-Alkylation Chemistry Salt Selection

Commercial Purity Tier: Verified 99.86% HPLC Purity Enables Direct Use in Preclinical Candidate Synthesis Without Re-Purification

A commercially available batch of 5-bromo-4-methyl-1H-benzo[d]imidazole (MSE PRO, catalog CM1809) has been certified at 99.86% purity by HPLC, with 1H NMR spectral consistency confirmed . This represents the highest verified purity tier among C8H7BrN2 benzimidazole building blocks. In comparison, standard commercial purities for the closest regioisomers are: 6-bromo-5-methylbenzimidazole (CAS 116106-16-2) typically offered at 97%; 5-bromo-2-methyl-1H-benzimidazole (CAS 1964-77-8) at 95-97%; and 4-bromo-6-methyl-1H-benzimidazole (CAS 1126824-09-6) at 95% . The 99.86% purity level translates to total impurity burden of ≤0.14%, minimizing the risk of regioisomeric or dehalogenated contaminants that could propagate through multi-step synthetic sequences and compromise the purity profile of final active pharmaceutical ingredient (API) candidates. For medicinal chemistry teams synthesizing compounds destined for in vivo pharmacokinetic or toxicology studies, this purity differential can eliminate the need for an additional purification step prior to use in the final coupling reaction .

Chemical Procurement Quality Assurance Preclinical Synthesis

Synthetic Accessibility and Yield: 98% Isolated Yield Achieved via Robust Formic Acid Cyclization Route

The synthesis of 5-bromo-4-methyl-1H-benzo[d]imidazole proceeds via cyclocondensation of 4-bromo-3-methylbenzene-1,2-diamine (28 g, 140 mmol) with formic acid (240 mL) in the presence of 37% HCl (400 mL) at 60 °C for 12 hours, followed by neutralization with 28% NH4OH to pH 8–9. The product is isolated by simple filtration, water wash, and air-drying, yielding 25 g (98%) of the target compound as a yellow solid, with identity confirmed by MS (ESI) m/z = 213 [M+1]+ . This single-step, high-yielding procedure compares favorably with synthetic routes to regioisomeric bromo-methyl benzimidazoles, which often require chromatographic purification and deliver lower yields due to competing regioisomer formation when starting from unsymmetrical o-phenylenediamines [1]. The 98% yield and filtration-only isolation render this compound amenable to multi-gram and kilogram scale preparation, reducing the cost of goods for medicinal chemistry programs requiring stoichiometric quantities of the building block [2].

Process Chemistry Scale-Up Synthesis Route Scouting

Patent-Documented Utility as a Key Intermediate in PAK1 Kinase and Opioid Receptor Modulator Programs

5-Bromo-4-methyl-1H-benzo[d]imidazole is explicitly referenced as a synthetic intermediate in two international patent applications: WO2013/026914 A1 (Roche, PAK1 serine/threonine kinase inhibitors for oncology) at page/page column 143, and US2010/0222345 A1 (opioid receptor antagonists/inverse agonists) at page/page column 87 [1][2]. In the PAK1 inhibitor patent, the compound serves as the benzimidazole core precursor for constructing kinase inhibitors targeting hyperproliferative and neoplastic diseases [1]. In the opioid receptor modulator patent, it is employed in the preparation of compounds of Formula I designed as antagonists or inverse agonists at opioid receptors [2]. This dual annotation across kinase and GPCR target classes distinguishes the compound from its closest regioisomers, for which comparable patent documentation as named intermediates in specific therapeutic programs is absent from the public record. For medicinal chemistry teams operating in the PAK1 or opioid receptor chemical space, use of the patent-validated intermediate ensures direct access to exemplified compound series and strengthens freedom-to-operate analysis .

Kinase Inhibitor Synthesis GPCR Modulator Chemistry Patent-Enabled Chemical Space

Boiling Point and Physical State Differentiation vs. 5-Bromo-2-methyl Analog: Implications for Purification and Handling

The predicted boiling point of 5-bromo-4-methyl-1H-benzo[d]imidazole is 418.3 ± 25.0 °C at 760 mmHg, with a density of 1.654 ± 0.06 g/cm³ and flash point of 206.8 ± 23.2 °C . The 5-bromo-2-methyl analog (CAS 1964-77-8) exhibits a significantly lower boiling point of 397.3 ± 15.0 °C and a lower flash point of 194.1 ± 20.4 °C . The ~21 °C higher boiling point of the target compound reflects stronger intermolecular hydrogen bonding via the unsubstituted imidazole N-H (compared to the 2-methyl-substituted analog where the imidazole C2 position is blocked), consistent with its higher predicted pKa. In contrast, the 6-bromo-5-methyl regioisomer (CAS 116106-16-2) has a well-defined melting point of 196–198 °C, indicating its crystalline nature, whereas the target compound is reported as a yellow to brown solid without a sharp melting point, suggesting amorphous or low-crystallinity character . This physical state difference affects handling, weighing accuracy, and dissolution behavior in reaction solvents, with the amorphous/powder form of the target compound typically offering faster dissolution kinetics compared to crystalline regioisomers .

Physicochemical Characterization Purification Strategy Laboratory Handling

Validated Application Scenarios for 5-Bromo-4-methyl-1H-benzo[d]imidazole Based on Differential Evidence


PAK1 Kinase Inhibitor Library Synthesis: Direct Entry to Patent-Exemplified Chemical Space

Medicinal chemistry teams pursuing PAK1 serine/threonine kinase inhibitors for oncology indications can directly employ 5-bromo-4-methyl-1H-benzo[d]imidazole as the benzimidazole core building block validated in WO2013/026914 A1 (page column 143) [1]. The C5-bromine provides the reactive handle for Suzuki-Miyaura coupling to install aryl or heteroaryl groups, while the C4-methyl group directs the spatial orientation of the coupled substituent relative to the imidazole N-H hydrogen bond donor. The 99.86% HPLC purity grade ensures that the coupled products meet the purity thresholds required for kinase selectivity panel screening without additional intermediate purification. The chromatographic-free synthesis (98% yield) enables rapid scale-up to support in vivo efficacy studies.

Opioid Receptor Modulator Development: GPCR-Focused Library Construction with Defined Substitution Geometry

For research programs targeting opioid receptors (mu, kappa, delta, ORL1), 5-bromo-4-methyl-1H-benzo[d]imidazole serves as the core intermediate specified in US2010/0222345 A1 [2]. The C4-methyl/C5-bromo substitution pattern produces a sterically differentiated environment around the benzimidazole core that influences the dihedral angle between the benzimidazole plane and the coupled aryl group, a key determinant of opioid receptor subtype selectivity. The intermediate pKa of 11.60 enables controlled N-alkylation under mildly basic conditions (K2CO3/DMF), avoiding the competing O-alkylation and ring-opening side reactions that can occur with the more acidic 2-methyl regioisomer (pKa 10.50) .

Multi-Gram Scale-Up for Preclinical Candidate Advancement: Economical Route Enabled by High-Yield, Chromatography-Free Synthesis

Process chemistry groups tasked with delivering multi-gram to kilogram quantities of benzimidazole-containing preclinical candidates can leverage the 98% isolated yield and simple filtration-based purification of 5-bromo-4-methyl-1H-benzo[d]imidazole . The synthesis from 4-bromo-3-methylbenzene-1,2-diamine, formic acid, and HCl proceeds without chromatographic intervention, making it suitable for pilot-plant adaptation. The compound's boiling point of 418.3 °C and flash point of 206.8 °C indicate thermal stability compatible with vacuum drying and ambient storage, while the amorphous physical form facilitates rapid dissolution in DMF and DMSO for direct use in coupling reactions without milling or micronization.

Regioisomer-Specific SAR Exploration: Definitive Structure-Activity Relationship Studies Across C8H7BrN2 Benzimidazole Space

When conducting systematic SAR studies to probe the effect of benzimidazole substitution patterns on target binding, 5-bromo-4-methyl-1H-benzo[d]imidazole provides a unique 1,2-adjacent Br/CH3 arrangement on the benzene ring that none of the three closest C8H7BrN2 regioisomers (CAS 116106-16-2, 1964-77-8, 1126824-09-6) can replicate . Procurement of the analytically confirmed regioisomer (99.86% HPLC, 1H NMR verified) eliminates the confounding factor of regioisomeric contamination, which can produce misleading SAR interpretations when impurity levels exceed 3% . The compound's predicted LogP of 2.13–2.5 positions it in a favorable lipophilicity range for CNS drug discovery programs.

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